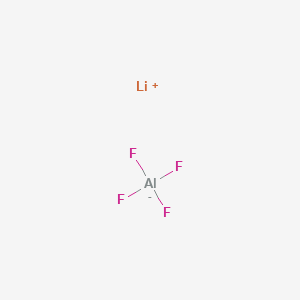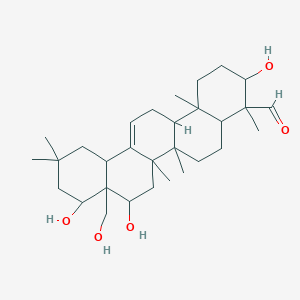
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camelliagenin b belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin b can be found in fats and oils and tea. This makes camelliagenin b a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activity
- A study by El Azab, Youssef, and Amin (2014) explored the microwave-assisted synthesis of novel 2H-Chromene derivatives, including compounds structurally related to the specified chemical, demonstrating significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Synthesis of Polyhydroxyindolizidines
- Research by Izquierdo et al. (1999) detailed the synthesis of 4-Octulose derivatives, serving as intermediates in synthesizing polyhydroxyindolizidines, compounds of interest due to their potential biological activities (Izquierdo et al., 1999).
Formation of Pyrano-Dioxine Glycosides
- Morishita, Honmi, Ito, and Maeba (1992) investigated the synthesis of glycosides, including (4aS,8aS)- and (4aR,8aR) variants, similar in structure to the compound , which could be used for further biochemical applications (Morishita, Honmi, Ito, & Maeba, 1992).
Development of Chiral Blocks for Synthesis
- A study by Gimazetdinov et al. (2016) focused on the hydroxymethylation of bicyclic allylsilane, producing products with a similar structural framework, indicating potential in cyclopentanoids synthesis (Gimazetdinov et al., 2016).
Novel Bis Compounds Incorporating Pyrazole Moiety
- Research by Hawass, Sanad, Ahmed, and Elneairy (2018) on synthesizing novel bis compounds, including 3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcases the chemical versatility and potential applications in various fields (Hawass, Sanad, Ahmed, & Elneairy, 2018).
Mimics of [FeFe]-Hydrogenase
- Qian, Zhong, Wei, Wang, Xiao, Long, and Liu (2015) reported on diiron hexacarbonyl complexes bearing a naphthalene-1,8-dithiolate bridge, relevant to mimicking the diiron subunit of [FeFe]-hydrogenase, a critical component in biological electron transfer processes (Qian et al., 2015).
Synthesis of Statins
- Tararov et al. (2006) discussed the synthesis of the chiral side chain of statins, highlighting the use of compounds structurally related to the specified chemical as intermediates (Tararov et al., 2006).
Eigenschaften
CAS-Nummer |
14511-74-1 |
|---|---|
Produktname |
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
Molekularformel |
C30H48O5 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,16,19-24,32-35H,8-15,17H2,1-6H3 |
InChI-Schlüssel |
RJEBVLDZINEMCO-CUCCWGAISA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C=O)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C |
melting_point |
200-205°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



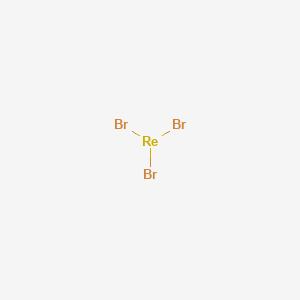
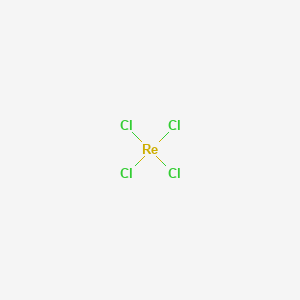
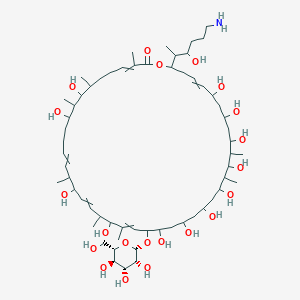
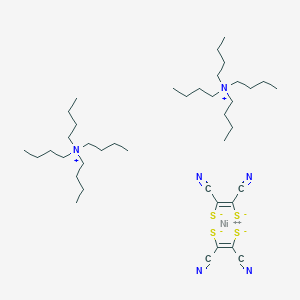
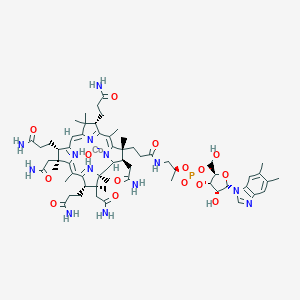
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)
![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
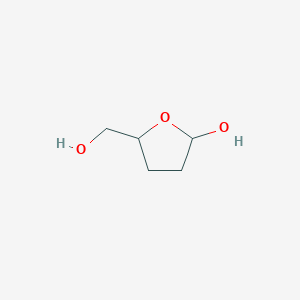
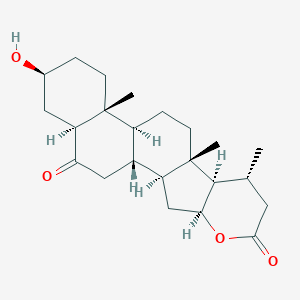
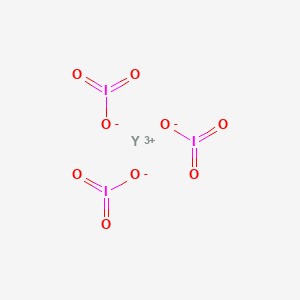
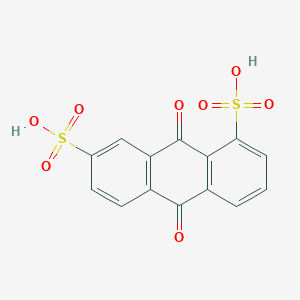
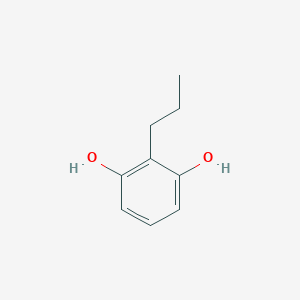
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
